Product packaging for (+)-Iridodial lactol(Cat. No.:)

(+)-Iridodial lactol

Cat. No.: B1199729
M. Wt: 168.23 g/mol
InChI Key: OJGPEAXUHQRLNC-JZKKDOLYSA-N
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Description

(+)-Iridodial lactol is a pivotal monoterpene intermediate in the biosynthetic pathway of iridoids and seco-iridoids, a large class of naturally occurring compounds found in a diverse range of flowering plants . This compound serves as the fundamental scaffold from which over a thousand distinct iridoid structures are derived, many of which possess significant ecological and pharmacological value . In plants, iridodial is generated from 8-oxogeranial via a reductive cyclization catalyzed by the enzyme iridoid synthase (ISY) . This reaction involves a 1,4-reduction that forms a reactive enol intermediate, which subsequently undergoes a Michael-type cyclization to form the characteristic fused cyclopentane-pyran ring system of iridodial . Iridodial exists in equilibrium with its lactol form, nepetalactol, and this core structure is the common precursor to a vast array of natural products . These downstream compounds include the insect pheromone nepetalactone, the alkaloid precursor secologanin, and various iridoid glycosides known for their defensive roles in plants and their bioactivities, which include neuroprotective, anti-inflammatory, and antitumor effects . As a high-purity research chemical, this compound is an essential standard and starting material for studies in natural product biosynthesis, enzymology, and synthetic biology. It is intended for research use only (RUO) and is not for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16O2 B1199729 (+)-Iridodial lactol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

(1R,4aS,7S,7aR)-4,7-dimethyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-1-ol

InChI

InChI=1S/C10H16O2/c1-6-3-4-8-7(2)5-12-10(11)9(6)8/h5-6,8-11H,3-4H2,1-2H3/t6-,8+,9+,10+/m0/s1

InChI Key

OJGPEAXUHQRLNC-JZKKDOLYSA-N

SMILES

CC1CCC2C1C(OC=C2C)O

Isomeric SMILES

C[C@H]1CC[C@H]2[C@@H]1[C@@H](OC=C2C)O

Canonical SMILES

CC1CCC2C1C(OC=C2C)O

Synonyms

(1R,4aS,7S,7aR)-nepetalactol
nepetalactol

Origin of Product

United States

Nomenclature and Classification of + Iridodial Lactol

IUPAC Name and Common Synonyms

The systematic name for (+)-Iridodial lactol, according to the International Union of Pure and Applied Chemistry (IUPAC), is (1R,4aS,7S,7aR)-4,7-dimethyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-1-ol . nih.gov

The compound is also known by several common synonyms, which often reflect its structural relationships and biosynthetic origins. One of the most prevalent synonyms is (+)-cis-trans-nepetalactol . nih.govqmul.ac.uk This name provides insight into its stereochemical configuration and its role as a precursor to nepetalactone (B1678191). Other recorded synonyms are listed in the table below. nih.govechemi.com

Synonym Source/Database
(+)-cis-trans-nepetalactolUniProt, ChEBI qmul.ac.ukebi.ac.uk
(1R,4aS,7S,7aR)-nepetalactolMeSH, Echemi nih.govechemi.com
(+)-IridodialKEGG COMPOUND ebi.ac.uk
CHEBI:26ChEBI Database nih.govebi.ac.uk
(1R)-(+)-cis,trans-nepetalactolDepositor-Supplied nih.gov

Stereochemical Assignment and Absolute Configuration

The stereochemistry of this compound is explicitly defined by its IUPAC name, (1R,4aS,7S,7aR)-4,7-dimethyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-1-ol. This designation indicates the precise three-dimensional arrangement of atoms at the four chiral centers within the molecule's fused ring system. nih.govebi.ac.uk

The absolute configuration is as follows:

1R : The hydroxyl group at position 1 is in the R configuration.

4aS : The hydrogen atom at the ring junction (position 4a) is in the S configuration.

7S : The methyl group at position 7 is in the S configuration.

7aR : The hydrogen atom at the other ring junction (position 7a) is in the R configuration.

This specific stereoisomer is described as the (+)-cis-trans form, where "cis" refers to the relative orientation of the substituents on the cyclopentane (B165970) ring and "trans" refers to the fusion of the pyran and cyclopentane rings. nih.govbiorxiv.org The definitive assignment of this stereochemistry has been confirmed through detailed spectroscopic analysis and its relationship to synthetically prepared standards. core.ac.uk

Position within the Iridoid Monoterpenoid Family

This compound is classified as an iridoid monoterpenoid. nih.govevitachem.com This classification is based on its chemical structure, which is derived from the iridane skeleton—a bicyclic system consisting of a cyclopentane ring fused to a six-membered oxygen-containing (pyran) ring, specifically a cyclopenta[c]pyran system. researchgate.netmdpi.com

Iridoids are a large and diverse group of monoterpenes, which are C10 isoprenoids derived biosynthetically from geranyl pyrophosphate. nih.govscielo.br Within this family, this compound is further characterized as a lactol . nih.govebi.ac.ukebi.ac.uk A lactol is a functional group that is a cyclic hemiacetal, formed by the intramolecular addition of a hydroxyl group to an aldehyde or ketone. ebi.ac.uk In this case, it exists in equilibrium with its open-chain aldehyde tautomer, iridodial (B1216469). nih.govresearchgate.net

Relationship to Related Natural Products and Biosynthetic Intermediates

This compound is a pivotal intermediate in the biosynthesis of other iridoids, most notably nepetalactones, the compounds responsible for the characteristic effects of catnip (Nepeta species). nih.govnih.gov The biosynthetic pathway leading to and from this compound has been a subject of extensive research.

The pathway generally proceeds as follows:

Geranyl pyrophosphate (GPP) , the universal precursor for monoterpenes, is converted to geraniol (B1671447) by the enzyme geraniol synthase (GES). nih.govnih.gov

Geraniol undergoes hydroxylation by geraniol 8-hydroxylase (G8H) to form 8-hydroxygeraniol . nih.gov

This alcohol is then oxidized by 8-hydroxygeraniol oxidoreductase (8HGO) to yield 8-oxogeranial . nih.govresearchgate.net

The key cyclization step is catalyzed by iridoid synthase (ISY), which converts 8-oxogeranial into a mixture of the cyclic lactol, This compound , and its open-chain tautomer, iridodial . biorxiv.orgnih.govresearchgate.net This reaction involves a reductive cyclization mechanism. wikipedia.org

Finally, this compound can be oxidized by an oxidoreductase or dehydrogenase to form the corresponding lactone, nepetalactone . qmul.ac.uknih.govresearchgate.net

Therefore, this compound serves as the immediate biosynthetic precursor to nepetalactone and is a central branch point in the formation of various iridoid structures found in both plants and insects. nih.govnih.gov Its formation from an acyclic precursor represents the defining step in creating the characteristic iridoid scaffold. scielo.br

Biosynthesis of + Iridodial Lactol

Identification of Monoterpene Precursors and Early Pathway Steps

The biosynthesis of (+)-Iridodial lactol begins with fundamental monoterpene precursors derived from the general terpenoid pathway. researchgate.net The initial steps involve the mevalonate (B85504) (MVA) and methylerythritol 4-phosphate (MEP) pathways, which produce the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). researchgate.net These precursors are condensed to form the C10 compound geranyl pyrophosphate (GPP). pnas.org

The pathway then proceeds through a series of specific enzymatic transformations:

Hydrolysis of GPP : Geraniol (B1671447) synthase (GES) catalyzes the hydrolysis of GPP to form geraniol. researchgate.net

Hydroxylation : The cytochrome P450 enzyme, geraniol-8-hydroxylase (G8H), hydroxylates geraniol to produce 8-hydroxygeraniol. researchgate.netbiorxiv.org

Oxidation : 8-hydroxygeraniol is then oxidized by 8-hydroxygeraniol oxidoreductase (8HGO) to yield 8-oxogeranial. researchgate.netbiorxiv.org This dialdehyde (B1249045), 8-oxogeranial, is the direct acyclic precursor that undergoes cyclization to form the iridoid skeleton. wikipedia.orgwikipedia.org

Enzymatic Catalysis and Mechanism of Formation

The formation of this compound from 8-oxogeranial is a critical step managed by a series of specialized enzymes that ensure the correct chemical structure and stereochemistry.

Role of (+)-cis,trans-Nepetalactol Synthase (EC 5.5.1.34)

The enzyme iridoid synthase (ISY), also classified as (+)-cis,trans-nepetalactol synthase, is a non-canonical monoterpene synthase that catalyzes the reductive cyclization of 8-oxogeranial. researchgate.netbiorxiv.org This reaction involves an initial NADPH-dependent reduction of 8-oxogeranial to form a reactive 8-oxocitronellyl enol/enolate intermediate. wikipedia.orgwhiterose.ac.uk This intermediate then undergoes cyclization. whiterose.ac.ukresearchgate.net In some plant species, this cyclization can occur spontaneously, but in others, like Nepeta species, it is catalyzed by distinct cyclase enzymes to yield specific stereoisomers. whiterose.ac.uknih.gov ISY itself primarily facilitates the formation of a mixture of (+)-cis,trans-nepetalactol and its open-ring form, iridodial (B1216469). researchgate.netbiorxiv.org

Involvement of Nepetalactol Dehydrogenase (EC 1.1.1.419) in Downstream Conversions

Following the formation of nepetalactol isomers, nepetalactol dehydrogenase (EC 1.1.1.419) catalyzes their oxidation. qmul.ac.ukexpasy.org This enzyme is responsible for converting (+)-cis,trans-nepetalactol into (+)-cis,trans-nepetalactone and can also act on other nepetalactol stereoisomers. qmul.ac.uk This step is crucial for the production of nepetalactones, which are the final biologically active compounds in plants like catnip (Nepeta cataria). qmul.ac.ukwikipedia.org The enzyme NEPS1, found in Nepeta mussinii, has been identified as a nepetalactol dehydrogenase. qmul.ac.uknih.gov

Cofactor Requirements and Catalytic Cycle Elucidation

The enzymatic reactions in the biosynthesis of this compound are dependent on specific cofactors.

Iridoid Synthase (ISY) : The initial reduction of 8-oxogeranial by ISY is a reductive step that requires a hydride source. This is supplied by the cofactor NADPH . wikipedia.orgwhiterose.ac.ukx-mol.net While ISY shows a strong preference for NADPH, it can also utilize NADH, though less efficiently. whiterose.ac.uksci-hub.se

Nepetalactol Dehydrogenase : The subsequent oxidation of nepetalactol to nepetalactone (B1678191) is catalyzed by nepetalactol dehydrogenase (such as NEPS1), which utilizes NAD+ as the oxidizing agent (cofactor). qmul.ac.ukexpasy.orgwhiterose.ac.uk

The catalytic cycle involves the binding of the substrate and the appropriate nicotinamide (B372718) cofactor (NADPH for reduction, NAD+ for oxidation) to the enzyme's active site, facilitating the hydride transfer and subsequent release of the product and cofactor. nih.govwhiterose.ac.uk Efficient pathway function in vitro and potentially in vivo relies on maintaining optimal ratios of these oxidized and reduced cofactors. whiterose.ac.uksci-hub.se

Genetic Basis of Biosynthetic Enzymes: Identification and Characterization of Genes (e.g., NEPS1, NEPS2)

Research into Nepeta species has led to the identification of genes encoding the key enzymes in the nepetalactone pathway. In the mint family (Lamiaceae), these genes are often organized into biosynthetic gene clusters. nih.gov

In Nepeta mussinii and Nepeta cataria, several nepetalactol-related short-chain dehydrogenase/reductase (NEPS) genes have been discovered and characterized. nih.govnih.gov These genes are responsible for the stereochemical diversity of nepetalactones.

NEPS1 : This gene encodes an enzyme that functions primarily as a dehydrogenase, oxidizing various nepetalactol isomers to their corresponding lactones using NAD+. qmul.ac.uknih.gov It is classified as EC 1.1.1.419. qmul.ac.ukgenome.jp

NEPS2 : This gene encodes an enzyme that acts as a dedicated cyclase, promoting the formation of the (+)-cis,trans-nepetalactol stereoisomer from the 8-oxocitronellyl enol intermediate. nih.govnih.gov

NEPS3 : This gene encodes a cyclase that specifically promotes the formation of cis,cis-nepetalactol. nih.govfrontiersin.org

The discovery of these distinct NEPS genes demonstrated that the reduction and cyclization steps in Nepeta are uncoupled and catalyzed by separate enzymes, allowing for precise control over the stereochemical outcome. whiterose.ac.uknih.gov

Stereochemical Control and Regioselectivity in Biosynthetic Pathway Progression

The stereochemistry of the final iridoid products is a critical aspect of their biological function and is tightly controlled by the biosynthetic enzymes. The iridoid scaffold contains several stereocenters, with the bridgehead carbons (4a and 7a) being particularly important. researchgate.netbiorxiv.org

Initially, it was thought that Iridoid Synthase (ISY) alone determined the stereochemistry during the cyclization of 8-oxogeranial. biorxiv.org However, studies on ISY from Nepeta species showed that the enzyme itself primarily produces the cis,trans-nepetalactol isomer, regardless of the final stereoisomer profile of the plant. biorxiv.orgnih.gov This finding indicated that ISY is not the sole determinant of stereochemistry. biorxiv.org

The discovery of the NEPS family of enzymes in Nepeta revealed a more complex mechanism of stereocontrol. nih.gov

Regioselectivity : The initial pathway steps, catalyzed by GES, G8H, and 8HGO, exhibit high regioselectivity to produce 8-oxogeranial. researchgate.net

Stereochemical Control : The uncoupling of the reduction (by ISY) and cyclization (by NEPS cyclases) steps is key. ISY generates the reactive enol intermediate. whiterose.ac.uknih.gov This intermediate is then captured by different NEPS cyclases (NEPS2 for cis,trans and NEPS3 for cis,cis), which guide the cyclization to form specific nepetalactol stereoisomers. nih.govnih.gov This enzymatic control ensures the production of specific diastereomers, overriding the spontaneous, less-controlled cyclization. nih.gov The final oxidation by a dehydrogenase like NEPS1 preserves this stereochemistry in the resulting nepetalactone. qmul.ac.uknih.gov

Enzymes and Genes in this compound Biosynthesis

Enzyme Name EC Number Gene(s) Function Cofactor
Geraniol Synthase EC 3.1.7.11 GES Converts GPP to geraniol -
Geraniol-8-Hydroxylase EC 1.14.14.83 G8H Hydroxylates geraniol to 8-hydroxygeraniol NADPH
8-Hydroxygeraniol Oxidoreductase EC 1.1.1.324 8HGO Oxidizes 8-hydroxygeraniol to 8-oxogeranial NAD+
(+)-cis,trans-Nepetalactol Synthase EC 5.5.1.34 ISY Reduces 8-oxogeranial to an enol intermediate NADPH
Nepetalactol Dehydrogenase EC 1.1.1.419 NEPS1 Oxidizes nepetalactol to nepetalactone NAD+
Nepetalactol Cyclase (cis,trans) N/A NEPS2 Cyclizes enol intermediate to cis,trans-nepetalactol -

Table of Mentioned Compounds

Compound Name
This compound
(+)-cis,trans-Nepetalactol
(+)-cis,cis-Nepetalactol
(+)-cis,trans-Nepetalactone
(+)-cis,cis-Nepetalactone
7-deoxyloganetic acid
8-hydroxygeraniol
8-oxocitronellyl enol
8-oxogeranial
Ajmalicine
Dimethylallyl pyrophosphate (DMAPP)
Geraniol
Geranyl pyrophosphate (GPP)
Iridodial

Divergence to Other Iridoid and Secoiridoid Structures within Plant Metabolism

This compound is a crucial metabolic branching point, serving as the precursor for a diverse array of iridoids and secoiridoids. nih.govuniversiteitleiden.nl The fate of this compound is determined by the subsequent enzymatic modifications, leading to different classes of specialized metabolites.

One major pathway involves the further oxidation of the iridoid scaffold. In Catharanthus roseus, the enzyme iridoid oxidase (IO), a cytochrome P450 monooxygenase (CYP76A26), catalyzes the conversion of this compound (cis-trans-nepetalactol) into 7-deoxyloganetic acid. uniprot.orgebi.ac.ukresearchgate.net This step is a gateway to the biosynthesis of secoiridoids, such as secologanin (B1681713), which are themselves precursors to complex monoterpenoid indole (B1671886) alkaloids (MIAs) like the anticancer drugs vinblastine (B1199706) and vincristine. nih.govuniversiteitleiden.nl The secoiridoids are formed by the cleavage of the cyclopentane (B165970) ring of the iridoid structure. nih.gov

Alternatively, in genera like Nepeta, this compound can be converted to other iridoids, specifically nepetalactones. biorxiv.org This conversion is typically an oxidation reaction catalyzed by enzymes such as nepetalactol dehydrogenase (NEPS1). qmul.ac.uk This enzyme oxidizes the lactol to the corresponding lactone, and different stereoisomers of nepetalactone can be produced in different Nepeta species. biorxiv.orgbiorxiv.org These volatile iridoids play significant roles in plant defense and ecological interactions, such as acting as insect repellents or cat attractants. biorxiv.orgresearchgate.net

The enzymatic control at this divergence point highlights the metabolic plasticity within plants, allowing for the synthesis of a wide range of bioactive compounds from a common intermediate. nih.gov

Chemical Synthesis Methodologies

Retrosynthetic Analysis Approaches to the Iridodial (B1216469) Lactol Skeleton

Retrosynthetic analysis is a fundamental problem-solving method in organic synthesis, enabling chemists to design synthetic pathways by working backward from the target molecule to simpler, commercially available starting materials. icj-e.orgjournalspress.com This approach involves a series of transformations and disconnections that simplify the target structure. icj-e.org For the iridodial lactol skeleton, retrosynthetic strategies typically aim to break down the bicyclic system into more manageable precursors. journalspress.comsnu.ac.kr A good retrosynthetic analysis emphasizes mechanistic feasibility, maximal simplification, and convergence, leading to identifiable starting materials. icj-e.org Iridodial, the open-chain dialdehyde (B1249045) form that exists in equilibrium with the lactol, is often considered a key precursor in the retrosynthetic planning of iridoid compounds. snu.ac.krresearchgate.net

Total Synthesis Strategies for Enantioselective and Diastereoselective Control

Achieving precise enantioselective and diastereoselective control is crucial in the total synthesis of chiral molecules like (+)-Iridodial lactol, where specific stereoisomers are often essential for biological activity. uwindsor.ca

Chiral pool synthesis leverages readily available enantiopure natural products as starting materials, preserving their inherent chirality throughout the synthetic sequence to construct the target molecule. wikipedia.org This strategy can enhance the efficiency of total synthesis by providing a pre-existing chiral carbon skeleton. wikipedia.org For iridoid compounds, including this compound and its derivatives, citronellal (B1669106) or citronellol, which are themselves chiral monoterpenoids, have been frequently employed as starting materials. researchgate.net For instance, the synthesis of nepetalactol and actinidine, both related iridoids, has been accomplished starting from citronellal. researchgate.net

Chemoenzymatic synthesis integrates enzymatic transformations with traditional chemical conversions, offering a powerful approach to natural product synthesis, often benefiting from the high regio- and stereoselectivity of enzymes. beilstein-journals.org The biosynthesis of iridoids involves a series of enzymatic steps. Precursors like isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) are formed via the mevalonate (B85504) (MVA) and methylerythritol 4-phosphate (MEP) pathways. researchgate.net These precursors are then converted into the iridoid skeleton, iridodial, through the action of enzymes such as geranyl diphosphate (B83284) synthase (GPPS), geraniol (B1671447) synthase (GES), geraniol 8-hydroxylase (G10H), and iridoid synthase (ISY). oup.comresearchgate.netresearchgate.net

Iridoid synthase (ISY), a non-canonical monoterpene synthase, plays a central role by converting 8-oxogeranial into nepetalactol (a synonym for this compound) and its open form, iridodial, with NADPH as a cofactor. researchgate.netresearchgate.netresearchgate.net Further enzymes, such as nepetalactol-related short-chain dehydrogenases (NEPSs) and major latex protein-like (MLPL) enzymes, can contribute to the stereoselectivity of the cyclization process during the conversion of 8-oxogeranial to nepetalactol. researchgate.netresearchgate.net The elucidation of these biosynthetic enzymes provides opportunities for biocatalysis and bioengineering, including the potential for transforming medically important scaffolds and assembling pathways in microorganisms for tailored production. researchgate.net For example, successful biosynthesis of cis-trans nepetalactol has been reported in Saccharomyces cerevisiae. researchgate.net

Asymmetric Catalysis in Key Cyclization and Functionalization Steps

Development of Modular Synthetic Routes for Analogues and Stereoisomers

Modular synthetic routes are designed to allow for the flexible preparation of various analogues and stereoisomers from common intermediates. This approach is particularly beneficial for exploring structure-activity relationships or developing new-to-nature compounds. A divergent approach, starting from a common precursor like citronellal, has been successfully applied to synthesize various ant-associated iridoids, including different stereoisomers of iridomyrmecin (B1195519) and dolichodial. researchgate.netresearchgate.net Such strategies highlight the ability to control the stereochemical outcome through judicious choice of reactions and conditions, leading to specific enantiomers or diastereomers. researchgate.net

Chemical Reactivity and Derivatization Studies

Reactions of the Lactol Hydroxyl Group

The hemiacetal (or lactol) hydroxyl group is one of the most reactive sites in the (+)-Iridodial lactol molecule, making it a primary target for derivatization.

Oxidation to Lactones: The most prominent reaction of the lactol hydroxyl is its oxidation to the corresponding lactone. This transformation is a key step in the biosynthesis of nepetalactones and has been replicated using various chemical and enzymatic methods. qmul.ac.ukresearchgate.net

Chemical Oxidation: Laboratory syntheses have employed various oxidizing agents to achieve this conversion. Fetizon's reagent, a mild oxidant consisting of silver carbonate on Celite, has been used to oxidize the lactol to the corresponding lactone, iridomyrmecin (B1195519), in high yield. Another reported method involves oxidation using a mixture of dimethyl sulfoxide (B87167) (DMSO) and acetic anhydride. d-nb.info

Enzymatic Oxidation: In nature, this oxidation is catalyzed by NAD⁺-dependent dehydrogenases. For instance, nepetalactol dehydrogenase facilitates the oxidation of (+)-cis,trans-nepetalactol to (+)-cis,trans-nepetalactone. qmul.ac.uk This biocatalytic step is crucial in the catnip plant (Nepeta mussinii) for the production of its characteristic iridoids. qmul.ac.ukqmul.ac.uk

Acetylation and Other Derivatizations: The lactol hydroxyl can undergo reactions typical of alcohols, such as esterification. In a study on the related compound gastrolactol, lipase-catalyzed acetylation using vinyl acetate (B1210297) was demonstrated as an effective method for kinetic resolution, separating stereoisomers based on their reaction rates. acs.org This highlights a general pathway for creating ester derivatives of the lactol, which can be useful for modifying the molecule's properties or for use as a protective group in multi-step syntheses.

Reagent/CatalystProduct TypeReference
Fetizon's Reagent (Ag₂CO₃/Celite)Lactone (Iridomyrmecin)
DMSO / Acetic AnhydrideLactone d-nb.info
Nepetalactol Dehydrogenase / NAD⁺Lactone (Nepetalactone) qmul.ac.uk
Lipase / Vinyl AcetateAcetate Ester acs.org

Transformations of the Cyclopentane-Pyran Ring System

The fused bicyclic structure of this compound is subject to a range of transformations that can alter the core skeleton.

The chemistry of this compound is dominated by the equilibrium between its cyclic hemiacetal form and the acyclic hydroxy aldehyde form, known as iridodial (B1216469). nih.gov

Ring-Closing: The formation of the cyclopenta[c]pyran ring system is a key biosynthetic event. Iridoid synthase (ISY), an NADPH-dependent enzyme, catalyzes the reductive cyclization of the acyclic precursor 8-oxogeranial to generate the nepetalactol/iridodial mixture. researchgate.netuniversiteitleiden.nl This reaction establishes the core bicyclic framework of the iridoids. Mechanistic studies suggest this cyclization may proceed via a Michael addition pathway. nih.govresearchgate.net

Ring-Opening: The lactol can readily ring-open to form iridodial. sci-hub.se This equilibrium is significant as the open-chain dialdehyde (B1249045) form allows for different reaction pathways. Furthermore, a key transformation in the biosynthesis of many complex alkaloids is the oxidative cleavage of the C7-C8 bond in the cyclopentane (B165970) ring of downstream iridoids (like loganin) by the enzyme secologanin (B1681713) synthase (SLS), leading to the formation of secoiridoids. nih.gov

The iridoid skeleton can undergo skeletal rearrangements, particularly under acidic conditions. While specific studies detailing rearrangements starting directly from this compound are limited, research on related iridoid glycosides demonstrates this potential. For example, the iridoid glycoside monotropein (B1676730) can be converted to deacetylasperulosidic acid under acidic conditions, indicating a rearrangement of the core structure. nih.gov The reactive nature of the strictosidine (B192452) aglycone, formed from the downstream iridoid secologanin, can lead to numerous molecular rearrangements, forming the basis for the vast diversity of monoterpenoid indole (B1671886) alkaloids. universiteitleiden.nl

Ring-Opening and Ring-Closing Reactions

Oxidative and Reductive Manipulations of this compound

Beyond the oxidation of the lactol group, other parts of the molecule, such as the double bond and the carbon skeleton, can be manipulated through redox reactions.

Oxidative Manipulations: In biosynthetic pathways, after the formation of the lactol and its subsequent oxidation to a lactone, further oxidations occur on the cyclopentane ring. The enzyme iridoid oxidase (IO), a cytochrome P450, catalyzes the oxidation of the iridoid core, leading to intermediates like 7-deoxyloganetic acid, which are precursors to more complex iridoids such as loganin. nih.govuea.ac.uk

Reductive Manipulations: Both the double bond and carbonyl functionalities (in the open-chain iridodial form) are susceptible to reduction.

Hydride Reduction: Reagents like diisobutylaluminum hydride (DIBAL-H) have been used in the synthetic manipulation of nepetalactol.

Catalytic Hydrogenation: The double bond within the pyran ring can be stereoselectively hydrogenated. Studies on the related nepetalactone (B1678191) show that using a rhodium-on-carbon (Rh/C) catalyst selectively hydrogenates the double bond from the less hindered face of the molecule. acs.org This method provides a route to saturated iridoid derivatives.

Regioselective and Stereoselective Functionalization of the Monoterpene Core

Precise control over the regiochemistry and stereochemistry of reactions is critical for the synthesis of specific iridoid isomers and their analogues.

Enzymatic Selectivity: Nature excels at stereocontrol. The enzyme iridoid synthase (ISY) catalyzes a highly stereoselective reductive cyclization of 8-oxogeranial. researchgate.net Furthermore, different isoforms of this enzyme, such as epi-ISY found in snapdragon, can produce different stereoisomers (e.g., 7-epi-nepetalactol) by controlling the hydride transfer and subsequent cyclization, highlighting the enzymatic basis for stereochemical diversity in iridoids. nih.gov

Chemical Selectivity: Synthetic chemists have developed various strategies to control selectivity.

Directed Hydrogenation: In the synthesis of iridoid lactones, specific catalysts are used to direct the addition of hydrogen. For example, Crabtree's catalyst has been employed for a "syn"-addition of hydrogen, while transfer hydrogenation can achieve an "anti"-addition, allowing for the formation of specific diastereomers. d-nb.info

Catalytic Asymmetric Synthesis: Modern synthetic routes utilize transition metal catalysis for stereocontrolled construction of the core skeleton. Pd(0)-catalyzed intramolecular allylic alkylation has been reported as a key step in the stereoselective synthesis of the cyclopenta[c]pyran core of iridoid lactones. researchgate.net

Synthesis of Modified Structures for Structure-Activity Relationship (SAR) Studies and Chemical Probes

The chemical derivatization of this compound and its relatives is frequently driven by the need to understand how molecular structure affects biological function (SAR). d-nb.infosnu.ac.kr

SAR Studies: By systematically modifying the iridoid scaffold—for instance, by altering substituents, changing stereochemistry, or modifying the ring system—researchers can identify the key structural features responsible for a compound's biological activity. The synthesis of libraries of natural and non-natural analogues of related alkaloids derived from iridoid precursors allows for comprehensive SAR investigations into their pharmacological properties. uni-konstanz.de

Chemical Probes: Modified iridoids can also serve as chemical probes. Derivatization is a common strategy to aid in the detection and analysis of these compounds in complex biological mixtures. For example, derivatization with dimethyl disulfide (DMDS) has been used to facilitate the GC-MS analysis of iridodial from insect extracts. cardiff.ac.uk Such probes are essential tools for studying the biosynthesis and ecological roles of these natural products.

Biological and Ecological Significance

Role in Plant-Insect Interactions

(+)-Iridodial lactol is a key molecule in the intricate relationships between plants and insects, functioning as a precursor to behavior-modifying compounds and as a semiochemical that guides insect actions. esf.orgscielo.brmdpi.comnih.gov

One of the most well-known roles of this compound is as a direct precursor to nepetalactone (B1678191), the compound responsible for the euphoric behavior observed in domestic cats and other felines when they encounter catnip (Nepeta cataria). qmul.ac.uk The biosynthesis involves the cyclization of (S)-8-oxocitronellyl enol to form this compound, a reaction catalyzed by the enzyme (+)-cis,trans-nepetalactol synthase. qmul.ac.uk This lactol is then further converted to nepetalactone. researchgate.netbiorxiv.org The interaction of nepetalactone with the olfactory receptors of cats is what triggers the characteristic psychoactive response.

This compound and its derivatives serve as vital chemical signals, or semiochemicals, in the insect world. diva-portal.org For instance, certain species of lacewings (Chrysopa spp.) are attracted to nepetalactol. peerj.comresearchgate.netscielo.br It is hypothesized that male lacewings may sequester this compound from plants or from the aphids they prey on, which in turn produce nepetalactol as a sex pheromone. peerj.com The lacewing males then convert the ingested nepetalactol into iridodial (B1216469), a component of their own pheromone. peerj.comresearcher.life This intricate chemical interplay highlights the role of this compound in mediating interactions across different trophic levels. Furthermore, the related compound, (1R,2S,5R,8R)-iridodial, is a potent attractant for several lacewing species. researchgate.netfrontiersin.org

Mechanism of Action in Feline Psychoactivity (e.g., precursor to nepetalactone)

Contributions to Plant Defense Mechanisms against Herbivores and Pathogens

Plants have evolved a sophisticated arsenal (B13267) of chemical defenses to deter herbivores and combat pathogens, and iridoids, including derivatives of this compound, are a significant part of this defense system. numberanalytics.comnih.govnih.govfiveable.me These compounds often have a bitter taste and can be toxic or deterrent to a wide range of generalist herbivores. nih.gov When plant tissues are damaged by feeding insects, iridoid glycosides can be hydrolyzed to release reactive dialdehydes, which are toxic. nih.gov This chemical shield helps to protect the plant from further damage. The production of these defensive compounds is a key strategy for plant survival in environments teeming with potential threats. nih.govnih.gov

Investigation of Specific Biological Activities at the Molecular Level (e.g., cell migration inhibition in in vitro systems)

Beyond its ecological roles, the broader class of iridoids, to which this compound belongs, has been the subject of investigation for various biological activities at the molecular level. For example, crude hydroalcoholic extracts and ethyl acetate (B1210297) fractions containing iridoid compounds from Paederia scandens have been shown to be effective in inhibiting cell migration in in vitro assays. researchgate.net While this research does not pinpoint this compound as the sole active agent, it points to the potential of this class of compounds to influence fundamental cellular processes. A patent for iridoid derivatives mentions their potential as inhibitors of neovascularization, with reference to cell migration inhibition tests. google.com

Elucidation of Molecular Targets and Downstream Signaling Pathways Underlying Observed Activities

Research into the precise molecular targets and signaling pathways affected by iridoids is an ongoing field. For some iridoids, their anti-inflammatory effects have been linked to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of the inflammatory response. In the context of the anti-arthritic effects of some iridoid glycosides, studies have shown an inhibitory effect on the release of inflammatory cytokines and the expression of enzymes like COX-2 and iNOS, as well as proteins associated with NF-κB and mitogen-activated protein kinase (MAPK) signaling pathways. nih.gov While these findings relate to the broader class of iridoids, they provide a framework for understanding the potential mechanisms through which this compound and its derivatives might exert their biological effects. The biosynthesis of iridoids itself involves complex enzymatic pathways, such as the progesterone (B1679170) 5β-reductase/iridoid synthase (PRISE) family, highlighting the intricate molecular machinery plants use to produce these compounds. acs.org

Chemotaxonomic Significance within Plant Families (e.g., Lamiaceae)

The distribution of iridoids, including this compound and its derivatives, has proven to be a valuable tool for plant classification, or chemotaxonomy. dntb.gov.uadokumen.pub The presence or absence of specific iridoids can be characteristic of certain plant families, subfamilies, and genera. nih.gov Within the Lamiaceae (mint) family, the genus Nepeta is unique in the Nepetoideae subfamily for its ability to produce nepetalactone, which is derived from this compound. nih.govuea.ac.uk It is proposed that most of the Nepetoideae subfamily lost a key enzyme, iridoid synthase, during evolution, but that Nepeta re-established this biosynthetic pathway. nih.gov This makes the presence of these compounds a significant marker for the evolutionary history and relationships within this plant family.

Advanced Analytical Techniques in Research

Application of High-Resolution Spectroscopic Methods for Structural Elucidation and Conformation Analysis (e.g., Advanced NMR, Mass Spectrometry Fragmentation Pathways)

High-resolution spectroscopic methods are indispensable for confirming the structure and understanding the conformation of (+)-Iridodial lactol.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are fundamental for the structural elucidation of iridoids, including this compound and its equilibrium partner, nepetalactol acs.orgiupac.orgresearchgate.netsnu.ac.krnih.gov. Specifically, proton nuclear magnetic resonance (¹H NMR) and carbon-13 nuclear magnetic resonance (¹³C NMR) spectra, typically recorded at 400 MHz and 100 MHz respectively, are used to assign chemical shifts and multiplicities, providing direct evidence for the connectivity of atoms acs.orgiupac.orgnih.gov. For instance, the assignment of relative stereochemistry for related lactols, such as gastrolactol, has been based on detailed NMR experiments acs.org. Advanced 2D NMR techniques, including ¹H-¹H Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are employed to establish through-bond and through-space correlations, which are critical for confirming the complete molecular structure and relative stereochemistry, as well as for conformational analysis researchgate.net.

Mass Spectrometry (MS) and Fragmentation Pathways: Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound, and for gaining structural information through its fragmentation patterns d-nb.infolibretexts.org. Gas Chromatography-Mass Spectrometry (GC-MS) is frequently utilized for the identification of iridodial (B1216469) and nepetalactol isomers d-nb.inforesearchgate.netbiorxiv.orgbeilstein-journals.orgresearchgate.netresearchgate.netuniversiteitleiden.nlmdpi.com. High-resolution mass spectrometry (GC/HRMS) provides precise molecular mass, allowing for the determination of the atomic composition, such as C₁₀H₁₆O₂ for this compound d-nb.info. The fragmentation pattern generated by electron ionization (EI) mass spectrometry is highly reproducible and contains valuable information about the chemical structure of the molecule researchgate.netacdlabs.comwhitman.edu. For iridoids, characteristic fragmentation patterns are investigated to identify diagnostic fragment ions and elucidate specific fragmentation pathways, which aid in the structural characterization of known and novel compounds nih.gov.

Chromatographic Methods for Isolation, Purification, and Trace Analysis in Complex Biological and Environmental Matrices (e.g., GC-MS, LC-MS, HPLC)

Chromatographic techniques are essential for separating this compound from complex mixtures, purifying it for further analysis, and detecting it at trace levels.

Isolation and Purification: Column chromatography, including silica (B1680970) flash chromatography and medium-pressure column chromatography, is a common method for the purification of iridoid compounds like iridodial and nepetalactol from crude extracts acs.orgbiorxiv.orgresearchgate.net. Thin-layer chromatography (TLC) is often used in conjunction with column chromatography for monitoring purification progress and assessing fraction purity biorxiv.orgresearchgate.net. These methods enable the isolation of this compound in sufficient purity for detailed spectroscopic characterization.

Trace Analysis in Complex Matrices:

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is considered a "gold standard" for both qualitative and quantitative analysis of volatile organic compounds (VOCs) found in natural products oup.com. It is widely applied for the identification and quantification of this compound and its isomers in various research studies d-nb.inforesearchgate.netbiorxiv.orgbeilstein-journals.orgresearchgate.netresearchgate.netuniversiteitleiden.nlmdpi.com. The technique allows for the separation of volatile components before their detection and identification by mass spectrometry, providing high sensitivity and specificity for trace analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography (HPLC): While this compound itself is often analyzed by GC-MS due to its volatility, related iridoid compounds, particularly iridoid glycosides, are extensively characterized using HPLC and LC-MS techniques researchgate.netnih.govgoogle.comacs.org. HPLC is used for the quantification of iridoid compounds in plant extracts researchgate.net. High-performance liquid chromatography coupled with quadrupole time-of-flight tandem mass spectrometry (HPLC-Q/TOF-MS/MS) offers a rapid and sensitive approach for comprehensive characterization and identification of complex iridoid profiles, including the investigation of fragmentation patterns for structural elucidation nih.gov.

Isotopic Labeling Strategies for Investigating Biosynthetic Pathways and Metabolic Fates

Isotopic labeling is a powerful strategy to track the metabolic transformations of this compound and elucidate its role in biosynthetic pathways.

Biosynthetic Pathway Elucidation: this compound is a key intermediate in the biosynthesis of iridoids acs.orgresearchgate.netresearchgate.net. The pathway typically begins with geranyl pyrophosphate (GPP), which is converted through several enzymatic steps to 8-oxogeranial. Iridoid synthase (ISY), a non-canonical monoterpene synthase, then catalyzes the conversion of 8-oxogeranial into nepetalactol, which exists in equilibrium with its open form, iridodial researchgate.netbiorxiv.orgresearchgate.netuniversiteitleiden.nlmdpi.comresearchgate.netnih.govuniprot.org.

Isotopic Tracing: Isotopic labeling involves replacing specific atoms in a reactant with their stable (e.g., ²H, ¹³C, ¹⁵N) or radioactive isotopes to track their passage through chemical reactions or metabolic pathways wikipedia.org. By administering labeled precursors, researchers can determine the sequence of intermediates and the enzymatic steps involved. For instance, studies have utilized ²H-labeled iridodial and ¹³C-labeled 10-hydroxygeraniol to investigate the biosynthesis of related iridoid glycosides, demonstrating the specific routes and intermediates involved in their formation researchgate.net. This approach is crucial for understanding the intricate enzymatic transformations that this compound undergoes or participates in within biological systems .

Quantitative Analysis Methods for Accurate Measurement in Research Samples

Accurate quantitative analysis of this compound is vital for various research applications, including studying its accumulation in plants, its role in biochemical reactions, and its potential biological activities.

Gas Chromatography-Mass Spectrometry (GC-MS): As mentioned previously, GC-MS is a widely used method for quantitative analysis of volatile compounds. It allows for precise measurement of this compound concentrations in research samples, such as plant extracts or enzyme assay mixtures mdpi.comoup.com. By using internal standards and calibration curves, the absolute amounts of the compound can be determined.

High-Performance Liquid Chromatography (HPLC): HPLC is also a robust method for the quantitative analysis of iridoid compounds. It enables the separation and subsequent quantification of this compound from other co-occurring metabolites in complex biological samples researchgate.net.

Enzyme Assays: In studies characterizing enzymes involved in iridoid biosynthesis, such as iridoid synthase (ISY), quantitative analysis methods like GC-MS are employed to measure the amount of this compound (or nepetalactol) produced from a given substrate. This allows for the determination of enzyme kinetics, including parameters like K_m (Michaelis constant) and k_cat (turnover number), which reflect the enzyme's affinity for its substrate and its catalytic efficiency researchgate.netmdpi.comuniprot.org.

Future Research Perspectives

Exploration of Undiscovered Biosynthetic Pathways and Enzymes in Diverse Organisms

The biosynthesis of iridoids, including (+)-Iridodial lactol, generally initiates from geranyl pyrophosphate (GPP), which is sequentially converted to geraniol (B1671447), 8-hydroxygeraniol, and then 8-oxogeranial. researchgate.netbiorxiv.orgfrontiersin.orgnih.govacs.org Iridoid synthase (ISY), a non-canonical monoterpene synthase, plays a crucial role in converting 8-oxogeranial into nepetalactol (which includes this compound) and iridodial (B1216469). biorxiv.orgwhiterose.ac.uk The Progesterone (B1679170) 5β-reductase/iridoid synthase (PRISE) family of short-chain alcohol dehydrogenases is integral to the reduction of 8-oxogeranial, forming the core iridoid skeleton. nih.govacs.org

Despite these known steps, the precise gene encoding the final oxidoreductase responsible for forming the lactone from nepetalactol in certain species, such as Nepeta, remains unidentified. biorxiv.org This highlights a significant gap in the understanding of the complete biosynthetic pathway. Furthermore, the stereochemical diversity observed in iridoids, such as nepetalactones, suggests the involvement of as-yet-undiscovered downstream enzymes that may catalyze isomerization of iridodial lactol or related compounds. biorxiv.org

Future research should employ advanced transcriptomics and metabolomics techniques to identify novel enzymes and pathways in a broader range of organisms. frontiersin.org The presence of PRISE family members in species not known to produce iridoids indicates promiscuous enzymatic activities, which could serve as starting points for the evolution of new iridoid biosynthetic routes. nih.govacs.org Comparative studies across diverse plant species and microorganisms could reveal variations in iridoid metabolic profiles, providing clues for the discovery of unique enzymes and their catalytic mechanisms. frontiersin.org

Development of Novel Biocatalytic Tools for Sustainable Iridoid Synthesis

Biocatalysis offers an environmentally friendly and efficient alternative to traditional chemical synthesis for producing complex molecules like iridoids. Significant advancements in recombinant DNA technology, protein engineering, and bioinformatics are crucial for the discovery, tailoring, and optimization of enzymes for industrial applications. Plant-derived biocatalysts, in particular, hold promise for transforming medically important chemical scaffolds. researchgate.net

Future efforts should focus on engineering enzymes, such as ISY and other modifying enzymes, to expand the range and specificity of their catalytic activities, thereby enabling the sustainable synthesis of various iridoid derivatives. researchgate.nettandfonline.com Enzymes capable of catalyzing diverse reactions, including glycosylation, hydroxylation, O-methylation, acetylation, hydrogenation, and hydrolysis, are of particular interest for modifying the iridoid scaffold. tandfonline.com The development of biocatalytic platforms could lead to the production of novel iridoid analogs with enhanced properties or new biological activities. Integrating these biocatalytic tools into synthetic biology frameworks will be vital for achieving high-yield and cost-effective production of this compound and its derivatives. researchgate.net

Rational Design and Synthesis of Iridodial Lactol-Based Chemical Probes for Biological Systems

Iridoids are known for their diverse biological activities, including neuroprotective, antitumor, antileishmanial, anticancer, antiplasmodial, and anti-inflammatory effects. researchgate.netresearchgate.net The unique cis-fused bicyclic ring system of iridoids makes them attractive targets for chemical synthesis. researchgate.net

A key area for future research involves the rational design and synthesis of this compound-based chemical probes. This includes the preparation of halogenated analogs, homo- or heterodimers, or other modified structures, which could exhibit increased bioactivity or altered specificity. researchgate.net Such probes would be invaluable for elucidating the precise mechanisms of action of this compound in biological systems, identifying its molecular targets, and uncovering previously unknown biological roles. The ability to generate a wide range of iridoid derivatives through metabolic engineering further supports the expansion of the natural product chemical space, providing a rich source for probe development. researchgate.net These studies could lead to the discovery of new therapeutic agents or tools for biological research.

Interdisciplinary Studies on Ecological Roles, Evolutionary Biology, and Chemotaxonomy

Iridoids play significant ecological roles, serving as defensive chemicals in numerous plant families. nih.govacs.org For instance, certain iridoids, including nepetalactones, function as insect repellents in plants and as sex pheromones in aphids. researchgate.netwikipedia.org Notably, iridodial and nepetalactol are components of ant trail pheromones, influencing insect communication and behavior. biorxiv.org

From an evolutionary biology perspective, investigating the evolution of iridoid biosynthetic pathways, such as the observed loss or reduction of iridoid synthase activity in certain plant lineages, can provide insights into the adaptive significance and evolutionary plasticity of these compounds. nih.gov Integrating phylogenetic diversity (PD) with ecological studies can help predict ecosystem functions and species interactions, given the phylogenetic signal often observed in chemical traits. nih.gov This holistic approach will contribute to a more comprehensive understanding of the roles of iridoids in natural ecosystems and their evolutionary trajectories.

Application of Synthetic Biology Approaches for Heterologous Production of this compound and its Analogues

Synthetic biology offers a powerful avenue for the sustainable and scalable production of valuable natural products, including this compound, which may be difficult or costly to obtain through traditional extraction or chemical synthesis methods. researchgate.netuniversiteitleiden.nlacs.orgnih.govmdpi.com The reconstruction of iridoid biosynthetic pathways in tractable microbial hosts, such as Saccharomyces cerevisiae (yeast) and Escherichia coli, has shown promising results for the heterologous production of compounds like nepetalactol. researchgate.netuniversiteitleiden.nlacs.orgnih.gov

Key challenges in this area include overcoming issues such as enzyme promiscuity and inefficient intermediate transport when transferring plant metabolic pathways into heterologous organisms. acs.org Future research should focus on metabolic engineering strategies, including optimizing gene expression, balancing metabolic fluxes, and improving protein glycosylation, to enhance the titers and yields of this compound and its analogs. mdpi.com The successful discovery and characterization of enzymes like iridoid synthase pave the way for large-scale heterologous production of iridoids in engineered plant and microbial systems. researchgate.net This will not only facilitate access to this compound for research and potential applications but also enable the production of novel, unnatural iridoid derivatives with tailored properties. mdpi.com

Q & A

Q. What is the biosynthetic origin of (+)-Iridodial lactol, and how does it contribute to terpenoid pathways?

this compound is a pivotal intermediate in the biosynthesis of iridoids, derived from geraniol or nerol via hydroxylation of the 8-methyl group. It serves as a precursor to compounds like loganin and nepetalactones, though its direct role in nepetalactone biosynthesis remains unclear. Researchers should focus on isotopic labeling experiments (e.g., using 13C^{13}\text{C}-geraniol) to trace carbon flow and enzymatic assays to identify cyclization steps .

Q. What analytical techniques are essential for identifying this compound in natural extracts?

Solid-state nuclear magnetic resonance (SSNMR) is critical. The lactol’s characteristic 13C^{13}\text{C} NMR peak at 101 ppm corresponds to five- or six-membered ring lactols. Cross-polarization (CP) magic-angle spinning (MAS) at 7.6 kHz with 1 ms contact time optimizes signal resolution. Complementary techniques like GC-MS or HPLC-UV can isolate and quantify the compound in plant or insect extracts .

Q. How does the stereochemistry of this compound influence its biological activity in insect pheromones?

The (1R)-configuration of this compound is stereotypic in insect-derived iridoids, such as aphid sex pheromones. Researchers should compare synthetic enantiomers using chiral chromatography and bioassays (e.g., electrophysiological responses in lacewings) to validate stereochemical specificity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when characterizing this compound derivatives?

Conflicting spectral peaks (e.g., lactol vs. ester carbonyl signals) arise from dynamic equilibria in solution. Use variable-temperature 1H^{1}\text{H}-13C^{13}\text{C} heteronuclear correlation (HETCOR) NMR to monitor tautomerism. For solid-state samples, 2D 13C^{13}\text{C} double-quantum spectroscopy under 12 kHz MAS reduces signal overlap .

Q. What experimental strategies optimize the stereoselective synthesis of trans-fused iridoid lactones from this compound?

Trans-fused lactones (e.g., nepetalactone diastereomers) require controlled acid-catalyzed cyclization. Use chiral Lewis acids (e.g., BINOL-phosphoric acid) to direct ring closure. Monitor reaction kinetics via in situ Raman spectroscopy to avoid undesired cis-fused byproducts, which dominate in plant systems .

Q. How can computational modeling improve the prediction of this compound’s reactivity in non-enzymatic pathways?

Density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) model transition states for lactol ring-opening or nucleophilic additions. Compare computed 13C^{13}\text{C} chemical shifts with experimental SSNMR data to validate mechanistic pathways .

Q. What methodologies address challenges in quantifying this compound in mixed biosynthetic matrices?

Develop a stable isotope dilution assay (SIDA) using deuterated internal standards. Couple LC-MS/MS with multiple reaction monitoring (MRM) for specificity. Validate against synthetic standards spiked into plant homogenates to account for matrix effects .

Data Interpretation and Methodological Guidance

Q. Key Spectral Data for this compound

TechniqueCritical Peaks/ParametersReference
13C^{13}\text{C} SSNMR101 ppm (lactol ring), 174 ppm (carbonyl)
GC-MSm/z 168 (M+^+), base peak at m/z 85
Chiral HPLCRetention time: 12.3 min (R-enantiomer)

Q. Contradiction Management Example :

  • Issue : Discrepancies in reported biosynthetic pathways (e.g., geraniol vs. nerol precursors).
  • Solution : Conduct comparative feeding studies with 2H^{2}\text{H}-labeled substrates in Thunbergia lacta and insect models, followed by high-resolution MS fragmentation analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.